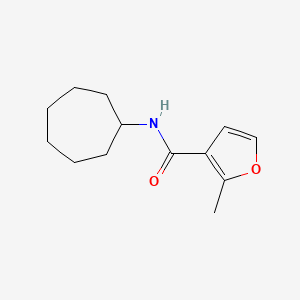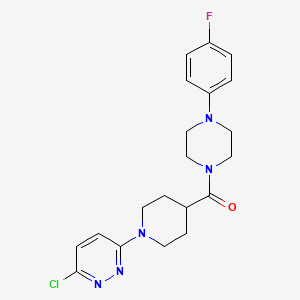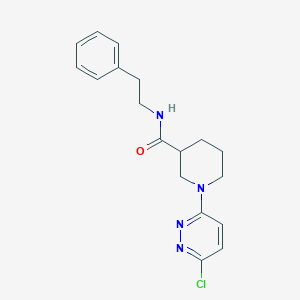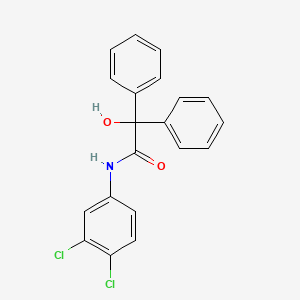
N-cycloheptyl-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by a furan ring substituted with a cycloheptyl group and a carboxamide group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-cycloheptyl-2-methylfuran-3-carboxamide typically involves the reaction of a furan derivative with a cycloheptyl amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial production, the synthesis of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods offer better control over reaction parameters and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
N-cycloheptyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Oxidation: The furan ring can be oxidized to form a furanone derivative, which may have different chemical properties and applications.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of N-cycloheptyl-2-methylfuran-3-amine.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-methylfuran-3-carboxamide has several scientific research applications due to its unique chemical structure and reactivity. In chemistry, it is used as a model compound to study the reactivity of furan carboxamides and their derivatives. In biology and medicine, it is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets and pathways .
In the field of medicinal chemistry, furan derivatives, including this compound, are explored for their antibacterial, antifungal, and antiviral properties. These compounds have shown promise in the development of new drugs to combat microbial resistance and treat various infections .
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The furan ring and carboxamide group play a crucial role in its reactivity and ability to bind to target molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-cycloheptyl-2-methylfuran-3-carboxamide can be compared with other similar compounds such as carboxine, oxicarboxine, and boscalid. These compounds also belong to the class of furan carboxamides and share similar chemical structures and properties .
Carboxine: Known for its fungicidal properties, carboxine is used in agriculture to protect crops from fungal infections.
Oxicarboxine: Another fungicide, oxicarboxine, is used to control fungal diseases in various crops.
Boscalid: A broad-spectrum fungicide, boscalid is widely used in agriculture to manage fungal diseases in fruits, vegetables, and ornamental plants.
This compound stands out due to its unique cycloheptyl group, which may confer different chemical and biological properties compared to other furan carboxamides .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-cycloheptyl-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H19NO2/c1-10-12(8-9-16-10)13(15)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
TWTRHBRADIAGHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978834.png)

![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978854.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978857.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)